2-(3-methylphenoxy)-N-(3-phenylisoxazol-5-yl)acetamide
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Overview
Description
2-(3-methylphenoxy)-N-(3-phenylisoxazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of an isoxazole ring, a phenyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(3-phenylisoxazol-5-yl)acetamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the acetamide linkage: This involves the reaction of the isoxazole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.
Introduction of the methylphenoxy group: This step can be accomplished through a nucleophilic substitution reaction, where the phenoxy group is introduced using a suitable phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-(3-phenylisoxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of amines or alcohols from the corresponding carbonyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and aluminum chloride (AlCl₃) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(3-methylphenoxy)-N-(3-phenylisoxazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and antifungal properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets can provide insights into enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-(3-phenylisoxazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The isoxazole ring and phenyl groups play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-methylphenoxy)-N-(3-phenylisoxazol-5-yl)acetamide: shares structural similarities with other isoxazole derivatives, such as:
Uniqueness
What sets this compound apart is its combination of functional groups, which imparts unique chemical and biological properties. The presence of both the isoxazole ring and the phenyl group enhances its potential for diverse applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C18H16N2O3/c1-13-6-5-9-15(10-13)22-12-17(21)19-18-11-16(20-23-18)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,21) |
InChI Key |
AFQVFKXAMHQIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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